
1-n-Propylpyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-n-Propylpyrrole-2-carbonitrile is a chemical compound that belongs to the pyrrole family. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 1-n-Propylpyrrole-2-carbonitrile is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and receptors. For example, it has been reported to inhibit the activity of DNA topoisomerase II, which is an important target for anticancer drugs. It has also been reported to inhibit the replication of HIV-1 virus by binding to the reverse transcriptase enzyme.
Biochemical and Physiological Effects:
1-n-Propylpyrrole-2-carbonitrile has been reported to exhibit various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. It has also been reported to exhibit antibacterial and antifungal activities, which are important for the development of new antibiotics. In addition, it has been reported to exhibit neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-n-Propylpyrrole-2-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal lab conditions and can be stored for extended periods without degradation. However, it has some limitations as well. It is relatively expensive compared to other pyrrole derivatives, which may limit its use in large-scale experiments. In addition, its biological activity may vary depending on the experimental conditions, such as the cell type and concentration.
Future Directions
There are several future directions for the research on 1-n-Propylpyrrole-2-carbonitrile. One direction is to explore its potential applications in the development of new anticancer drugs. Another direction is to investigate its mechanism of action and identify its molecular targets. This may lead to the discovery of new drug targets and the development of more effective drugs. Additionally, the synthesis of novel derivatives of 1-n-Propylpyrrole-2-carbonitrile may lead to the discovery of new bioactive compounds with improved properties. Finally, the development of new methods for the synthesis of 1-n-Propylpyrrole-2-carbonitrile may improve its accessibility and reduce its cost, making it more widely available for scientific research.
Scientific Research Applications
1-n-Propylpyrrole-2-carbonitrile has been extensively used in scientific research due to its potential applications in various fields, such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-n-Propylpyrrole-2-carbonitrile has been reported to exhibit antitumor, antiviral, and antimicrobial activities. It has also been used as a building block for the synthesis of various bioactive compounds, such as pyrrole-based antibiotics and antifungal agents. In materials science, 1-n-Propylpyrrole-2-carbonitrile has been used as a monomer for the synthesis of conductive polymers, which have potential applications in electronic devices and sensors. In organic synthesis, 1-n-Propylpyrrole-2-carbonitrile has been used as a versatile building block for the synthesis of various heterocyclic compounds.
properties
CAS RN |
101001-64-3 |
|---|---|
Product Name |
1-n-Propylpyrrole-2-carbonitrile |
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
1-propylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H10N2/c1-2-5-10-6-3-4-8(10)7-9/h3-4,6H,2,5H2,1H3 |
InChI Key |
MGNDDHSFHOPLSZ-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC=C1C#N |
Canonical SMILES |
CCCN1C=CC=C1C#N |
synonyms |
1H-Pyrrole-2-carbonitrile,1-propyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


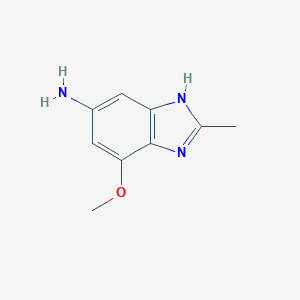
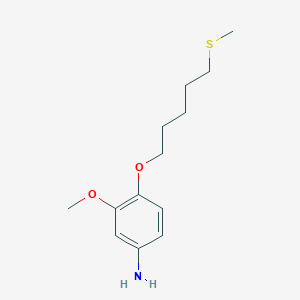
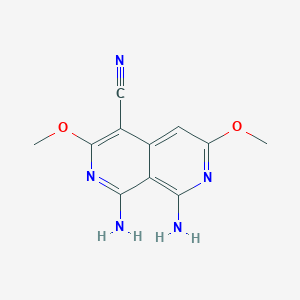
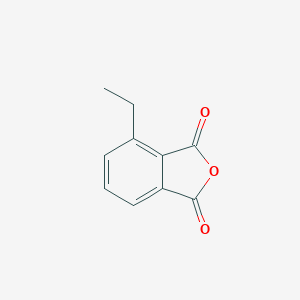
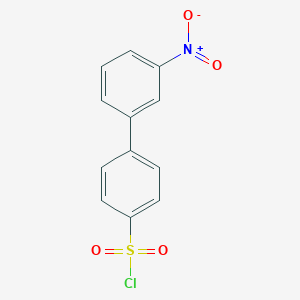
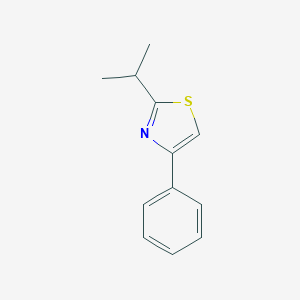

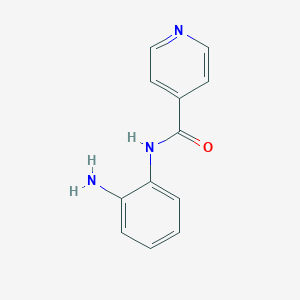
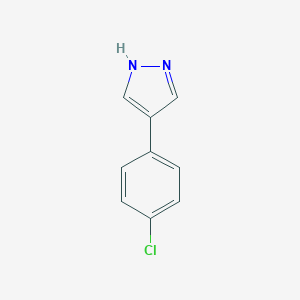

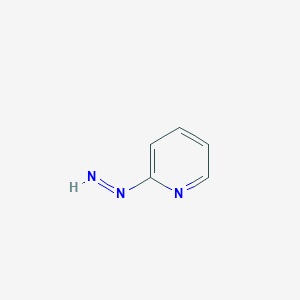
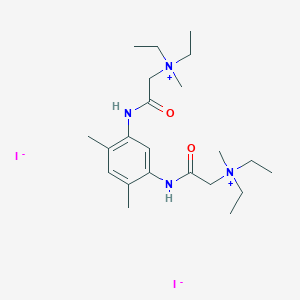
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)